4-(3-Aminopropyl)-2-bromophenol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-(3-aminopropyl)-2-bromophenol |
InChI |
InChI=1S/C9H12BrNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2,5,11H2 |
InChI Key |
JKMJNNOTXYLSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Br)O |
Origin of Product |
United States |
Contextualization Within Halogenated Phenol Chemistry
Halogenated phenols are a class of compounds where one or more hydrogen atoms on the phenol (B47542) ring are replaced by halogens. This substitution profoundly influences the molecule's electronic properties, reactivity, and biological activity. The introduction of a halogen, such as bromine, is a key strategy in medicinal chemistry and materials science.
The bromine atom in 4-(3-Aminopropyl)-2-bromophenol is positioned ortho to the hydroxyl group. This placement has several important chemical consequences. Halogenation is known to increase the potency of some phenol derivatives as blockers of voltage-operated muscle sodium channels. nih.gov The blocking potency of phenol derivatives can be increased up to 30-fold by halogenation. nih.gov Generally, the introduction of halogens and other substituents to the phenol ring modifies the compound's lipophilicity and electronic character, which are critical parameters in structure-activity relationship (SAR) studies. nih.govnih.gov For instance, quantitative SAR models for a series of alkylated or halogenated phenols have been developed to predict their biological activity based on parameters like the partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov
The synthesis of bromophenols can be achieved through various methods, including the direct bromination of phenol in solvents like carbon disulfide or the Sandmeyer reaction starting from an appropriate aminophenol. orgsyn.orgorgsyn.org The presence of the bromine atom also provides a reactive handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful tools for forming new carbon-carbon bonds. researchgate.net
Role of Aminoalkyl Side Chains in Molecular Design
The incorporation of aminoalkyl side chains into molecular scaffolds is a widely used strategy in drug discovery and molecular design. These chains can significantly impact a molecule's physicochemical properties and biological function. The (3-aminopropyl) group in 4-(3-Aminopropyl)-2-bromophenol imparts a basic character and introduces a flexible linker.
This aminoalkyl moiety can serve several key roles:
Modulating Solubility and Bioavailability : The primary amine is ionizable, which can enhance the water solubility of the molecule, particularly in its salt form (e.g., hydrochloride or hydrobromide). uni.lusmolecule.com This is a crucial factor for applications in biological systems.
Providing a Point of Attachment : The amine group is a nucleophile and can be readily modified through reactions like acylation, alkylation, or amide bond formation, allowing for the attachment of other functional groups or molecular fragments. rsc.orgresearchgate.netbris.ac.uk This versatility is essential for creating libraries of compounds for screening purposes.
Influencing Biological Activity : Aminoalkyl groups are common pharmacophores found in many biologically active compounds. They can participate in hydrogen bonding and electrostatic interactions with biological targets such as receptors or enzymes. Research on related phenolic structures indicates that the presence and positioning of an aminoalkyl side chain can be critical for activities like neuroprotection and antimicrobial effects. smolecule.com In some molecular frameworks, the inclusion of an alkylamino side chain has been shown to be structurally significant for enhancing cytotoxicity against cancer cell lines. rsc.org
The combination of the phenolic hydroxyl group and the terminal amine group on the propyl chain allows the molecule to act as both a hydrogen bond donor and acceptor, further expanding its potential for molecular recognition. nih.gov
Significance As a Multifunctional Organic Synthon in Chemical Research
Strategic Retrosynthetic Analysis of the Molecular Architecture
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. slideshare.netdeanfrancispress.com For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-nitrogen bond of the aminopropyl side chain.
Two principal retrosynthetic strategies emerge:
Strategy A: Late-stage Bromination. This approach involves the initial synthesis of 4-(3-Aminopropyl)phenol (B3145447), followed by a regioselective bromination at the position ortho to the hydroxyl group. This strategy hinges on the ability to control the electrophilic aromatic substitution on a phenol (B47542) ring that is already substituted with an activating aminopropyl group.
Strategy B: Aminopropyl Side Chain Installation. This strategy begins with a pre-brominated phenolic precursor, such as 2-bromo-4-formylphenol or a related derivative. The aminopropyl moiety is then introduced through various carbon-nitrogen bond-forming reactions.
Direct Synthesis Routes for the Core Structure
The direct synthesis of this compound can be achieved through several key reaction types, each with its own set of advantages and challenges.
Electrophilic Bromination of Aminopropylphenol Precursors
This method aligns with Retrosynthetic Strategy A and involves the direct bromination of 4-(3-aminopropyl)phenol. The hydroxyl and aminopropyl groups are both activating and ortho-, para-directing, which can lead to a mixture of products. However, the steric bulk of the aminopropyl group may favor bromination at the less hindered position ortho to the hydroxyl group.
A variety of brominating agents can be employed, including elemental bromine, N-bromosuccinimide (NBS), and milder reagents to control selectivity. For instance, a practical electrophilic bromination procedure for phenols has been developed using a new I(III)-based reagent, PhIOAcBr, which is prepared by mixing PIDA and AlBr3. nih.govrsc.orgresearchgate.net This method offers mild reaction conditions and good yields for a range of phenolic compounds. nih.govrsc.orgresearchgate.net
Table 1: Comparison of Brominating Agents for Phenols
| Brominating Agent | Conditions | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Often in a polar solvent like acetic acid or water. | Readily available and inexpensive. | Can be harsh, leading to over-bromination and side reactions. |
| N-Bromosuccinimide (NBS) | Typically with a radical initiator or light. | Milder than Br₂, often providing better selectivity. | More expensive than elemental bromine. |
| PIDA/AlBr₃ | Mild conditions, often at room temperature. nih.govrsc.orgresearchgate.net | High efficiency and mildness. nih.govrsc.orgresearchgate.net | Requires in situ preparation of the reagent. |
Careful optimization of reaction conditions, including solvent, temperature, and the choice of brominating agent, is crucial to maximize the yield of the desired this compound and minimize the formation of isomeric byproducts.
Introduction of the Aminopropyl Moiety onto Brominated Phenolic Scaffolds
This approach, corresponding to Retrosynthetic Strategy B, offers greater control over the regiochemistry of the final product by starting with a pre-brominated phenol.
While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, this pathway can be synthetically useful under specific conditions or with activated substrates. For instance, a related synthesis involves the reaction of 4-bromophenol (B116583) with 3,3-diphenylpropylamine (B135516) in the presence of a base. However, for the synthesis of this compound, a more common approach would involve a precursor where the phenolic hydroxyl group is protected, and the side chain is introduced via nucleophilic substitution on a suitable electrophile.
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. youtube.commasterorganicchemistry.comarkat-usa.orgorganic-chemistry.org In this context, a suitable starting material would be 2-bromo-4-formylphenol. This aldehyde can be reacted with a source of ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine or enamine to the desired amine.
The reaction typically proceeds in a one-pot fashion, where the aldehyde and amine first form an iminium ion, which is then reduced in situ. youtube.commasterorganicchemistry.comarkat-usa.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
A general synthetic route could involve:
Protection of the phenolic hydroxyl group of 2-bromo-4-hydroxybenzaldehyde.
Reductive amination with a suitable nitrogen source, such as a protected 3-aminopropanal (B1211446) equivalent or by using a three-component reaction with a propanal equivalent and ammonia.
Deprotection of the hydroxyl group to yield the final product.
A study describes the reductive amination of 2-, 3-, and 4-nitrobenzaldehydes to yield the corresponding dialkylaminomethylanilines in a single step, highlighting the utility of this method for multifunctional molecules. arkat-usa.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common and inexpensive reducing agent, but can also reduce the starting aldehyde. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the aldehyde, allowing for one-pot reactions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, also highly selective. masterorganicchemistry.com |
| Catalytic Hydrogenation | Uses H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). Can be very effective but may also reduce other functional groups. |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. su.edu.pkorganicchemistrytutor.comlibretexts.orgppor.aznumberanalytics.com This reaction directly installs an aminomethyl group onto the active hydrogen compound.
For the synthesis of this compound, a direct Mannich reaction is not straightforward as it typically introduces a single aminomethyl group. However, a modified Mannich-type strategy could be envisioned. For example, a Mannich reaction on 2-bromophenol (B46759) with formaldehyde (B43269) and a suitable amine could be a starting point, followed by chain extension to the desired aminopropyl group. It's important to note that phenols are activated at their ortho and para positions for the Mannich reaction. su.edu.pk
A more plausible, albeit multi-step, approach could involve:
Performing a Mannich reaction on 2-bromophenol to introduce an aminomethyl group at the para position.
Subsequent chemical transformations to extend the one-carbon side chain to the desired three-carbon aminopropyl chain.
The classical Mannich reaction provides a powerful tool for C-C and C-N bond formation and has been extensively used in the synthesis of various biologically active molecules. libretexts.orgppor.az
Chemical Transformation of Related Aminophenol and Bromophenol Derivatives
One common strategy for the synthesis of this compound involves the modification of pre-existing aminophenol or bromophenol structures. A direct approach is the reaction of 4-bromophenol with a suitable 3-aminopropylating agent. For instance, reacting 4-bromophenol with 3-aminopropylamine in the presence of a catalyst can yield the desired product. This nucleophilic substitution reaction typically requires controlled conditions to ensure selective functionalization at the desired position.
Another viable route starts with a nitrophenol derivative. For example, 2-nitro-4-bromophenol can be subjected to a reduction reaction to convert the nitro group into an amino group, yielding 4-bromo-2-aminophenol. google.comchemicalbook.com Subsequent alkylation of the amino group or the phenolic hydroxyl group, followed by appropriate functional group interconversions, can lead to the target molecule. The choice of reducing agent is critical to avoid undesired side reactions such as debromination. google.com A patent describes the synthesis of 3-amino-4-bromophenol (B174537) starting from 3-nitro-4-aminophenol through a sequence of diazotization, bromination, and reduction reactions. google.com
Furthermore, the synthesis can commence from 4-(3-aminopropyl)phenol, which can then be selectively brominated at the position ortho to the hydroxyl group. The hydrobromide salt of 4-(3-aminopropyl)phenol is a known derivative, suggesting the feasibility of this precursor.
Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective bond formations. beilstein-journals.org The synthesis of this compound can benefit significantly from these methodologies.
Palladium-catalyzed reactions are powerful tools for the introduction of bromine onto an aromatic ring. For instance, the direct C-H activation and subsequent bromination of an appropriate acetanilide (B955) precursor can be achieved using a palladium catalyst in the presence of a bromine source like N-bromosuccinimide (NBS). beilstein-journals.org This method offers high regioselectivity for the ortho-position. beilstein-journals.org Another approach involves a palladium-catalyzed cross-coupling reaction between a suitably protected aminophenol derivative and a bromine-containing reagent. beilstein-journals.org For example, a protected 4-(3-aminopropyl)phenol could undergo palladium-catalyzed ortho-bromination. The choice of ligands, such as Xantphos, and the reaction conditions are crucial for the success of these coupling reactions. beilstein-journals.org
A tandem ipso-hydroxylation-bromination of a corresponding boronic acid derivative also presents a potential pathway. This method can be combined with palladium-catalyzed cross-coupling to generate diverse substituted phenols. rsc.orgresearchgate.net
Besides palladium, other transition metals like copper and rhodium can also catalyze key steps in the synthesis of functionalized phenols. rsc.orgnih.gov Copper-catalyzed Ullmann-type reactions, for example, can be employed for the formation of C-O or C-N bonds, which could be relevant in constructing the aminopropyl side chain or in the modification of the phenol ring. beilstein-journals.orgrsc.org For instance, a copper-catalyzed coupling of a β-lactam with an aryl bromide has been used to prepare medium-ring heterocycles, showcasing the potential for C-N bond formation. rsc.org Rhodium catalysts are known to be effective in C-H functionalization reactions, which could be applied to the direct introduction of functional groups onto the phenol ring. nih.gov
Optimization of Reaction Conditions and Isolation Procedures
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand and base can significantly impact the reaction outcome. beilstein-journals.orgacs.org The use of flow chemistry has been shown to optimize Suzuki coupling reactions, reducing reaction times and improving selectivity. acs.org
Isolation and purification of the final product are critical steps to obtain a compound of high purity. Common techniques include filtration, concentration, and recrystallization. A patent for the synthesis of 3-amino-4-bromophenol describes a workup procedure involving filtration, concentration of the filtrate, pH adjustment to precipitate the solid product, and subsequent recrystallization from ethanol (B145695) and water. google.com The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). chemicalbook.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to develop more environmentally benign synthetic routes. This includes the use of less hazardous reagents, greener solvents, and more energy-efficient processes. imist.masci-hub.st For the synthesis of this compound, several strategies can be employed to enhance its green profile.
One approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. liv.ac.uk Some transition metal-catalyzed reactions can be performed in aqueous media. liv.ac.uk Another green strategy is the use of mechanochemistry, such as ball milling, which can reduce or eliminate the need for solvents. beilstein-journals.orgresearchgate.net For instance, a solvent-free, palladium-catalyzed ortho-halogenation of acetanilides has been developed under ball-milling conditions. beilstein-journals.org
Furthermore, employing catalytic methods, especially those with high atom economy, aligns with green chemistry principles by minimizing waste. imist.ma The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also reduce the number of steps, solvent usage, and waste generation. rsc.orgresearchgate.net For example, a one-minute, scalable, and green synthesis of substituted phenols has been reported, which can be combined with bromination in a one-pot sequence. rsc.orgresearchgate.net The use of alternative brominating agents to molecular bromine, which is hazardous, is another important consideration. sci-hub.se
Reactivity of the Bromine Moiety
The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. atlas.org
In the case of this compound, the benzene (B151609) ring is substituted with electron-donating groups (the hydroxyl and the alkylamino groups). These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, direct nucleophilic displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally unfavorable. pressbooks.pubyoutube.com Forcing such a reaction would likely require harsh conditions, such as high temperatures and pressures, which could lead to undesired side reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira as a substrate)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. nih.govresearchgate.net The bromine atom of this compound serves as an effective site for such couplings.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. For 2-bromophenol derivatives, Suzuki coupling can be performed without the need to protect the phenolic hydroxyl group. thieme-connect.com For instance, the coupling of o-bromophenol with arylboronic acids can be achieved using a palladium acetate/phosphine catalyst system under microwave heating to yield 2-hydroxybiaryls. lookchem.com The presence of the aminopropyl group might necessitate careful selection of the base and reaction conditions to avoid side reactions, but the fundamental transformation is feasible.
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromophenols
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| o-Bromophenol | Phenylboronic acid | Pd(OAc)₂ / t-Bu₃P | K₃PO₄ (moist) | Toluene | 105 °C, 20 min (MW) | 87-92% | lookchem.com |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is tolerant of a wide range of functional groups. Electron-rich aryl bromides, such as bromophenols, can be challenging substrates, but the use of specific ligands like tris(o-tolyl)phosphine can facilitate the reaction. rsc.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate, catalyzed by a palladium complex, would be expected to yield the corresponding 4-(3-aminopropyl)-2-vinylphenol derivative.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net The Sonogashira coupling is widely used in the synthesis of complex molecules. acs.org The reaction of 2-bromophenols with terminal alkynes can be catalyzed by palladium complexes, often with a copper(I) co-catalyst, to produce 2-alkynylphenols. clockss.org These products can then undergo subsequent intramolecular cyclization to form substituted benzofurans, a valuable heterocyclic motif. researchgate.netclockss.org Copper-free conditions have also been developed, which could be advantageous for substrates with coordinating groups like the amine in this compound. nih.gov
Table 2: Example of Sonogashira Coupling of a 2-Bromophenol Derivative
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Conditions | Product/Yield | Reference |
|---|
Generation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)
The formation of organometallic intermediates like Grignard or organolithium reagents involves the reaction of an organic halide with a metal, typically magnesium or lithium. However, this process is complicated by the presence of acidic protons in the molecule.
Grignard Reagents: The phenolic hydroxyl proton and the N-H protons of the primary amine in this compound are acidic. Grignard reagents are strong bases and will react with these acidic protons first, consuming the reagent and preventing the desired formation of the arylmagnesium bromide. bluffton.edu While there are methods for the cross-coupling of bromophenols with Grignard reagents using nickel catalysts, the direct formation of a Grignard reagent from this compound is problematic without prior protection of the hydroxyl and amino groups. nih.govresearchgate.net
Organolithium Compounds: Similarly, organolithium reagents are exceptionally strong bases and will deprotonate the phenol and amine groups. bluffton.eduwikipedia.org The reaction of this compound with an alkyllithium reagent like n-butyllithium would result in the formation of a lithium phenoxide and a lithium amide, rather than the desired aryl-lithium species via halogen-metal exchange. psu.edudiva-portal.org Therefore, protection of the acidic functional groups is a prerequisite for generating the corresponding organolithium intermediate from this compound.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for functionalization, participating in reactions such as alkylation, acylation, and oxidation.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The phenolic hydroxyl group can be readily converted into an ether through O-alkylation, most commonly via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction would convert this compound into its corresponding alkoxy derivative. A potential competing reaction is the N-alkylation of the primary amine on the side chain. Reaction conditions can often be tuned to favor O-alkylation over N-alkylation, for example, by using a weaker base that selectively deprotonates the more acidic phenol.
O-Acylation: Similarly, O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction transforms the hydroxyl group into an ester. As with alkylation, N-acylation is a possible side reaction. However, O-acylation of phenols is generally a very efficient and high-yielding reaction.
Oxidation Reactions and Quinone Formation
Phenols are susceptible to oxidation, and depending on the substituents and the oxidizing agent used, they can be converted into quinones. libretexts.org Phenols can be oxidized by various reagents, including chromic acid, Fremy's salt, and potassium permanganate. libretexts.orgacs.org
For this compound, oxidation would be expected to yield an ortho-benzoquinone derivative, given the substitution pattern. nih.govmdpi.com The oxidation of phenols often proceeds through a phenoxyl radical intermediate. nih.gov The presence of the bromine atom and the aminopropyl side chain would influence the redox potential and the stability of the resulting quinone. The oxidation of substituted bromophenols can also lead to the formation of polymeric products through the coupling of radical intermediates. acs.org The conversion of phenols to quinones is a significant transformation, as quinones are an important class of compounds with diverse biological activities and applications in synthesis. libretexts.orgresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromophenol |
| 4-Bromo-2-iodophenol |
| Phenylboronic acid |
| o-Hydroxyphenylboronic acid |
| Styrene |
| Acrylate |
| 2-Phenylbenzofuran |
| Phenylacetylene |
| Grignard Reagents |
| Organolithium Compounds |
| ortho-Benzoquinone |
| Meisenheimer complex |
| Tris(o-tolyl)phosphine |
| Palladium acetate |
| Potassium carbonate |
| Sodium hydride |
| Acyl chloride |
| Acid anhydride |
| Pyridine |
| Triethylamine (B128534) |
| Chromic acid |
| Fremy's salt |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The reactivity of this compound is significantly influenced by both intramolecular and intermolecular hydrogen bonding. The presence of a hydroxyl (-OH) group, a primary amine (-NH2) group, and a bromine atom on the same molecule creates a rich landscape for such interactions.
The phenolic hydroxyl group and the primary amino group are complementary hydrogen bond donors and acceptors. iucr.org In solution, intermolecular hydrogen bonds can form extensive networks, influencing the compound's physical properties and modulating its reactivity by affecting the availability of the lone pairs on the oxygen and nitrogen atoms. For instance, the hydrogen bonding network in aminophenols can be quite complex, with some structures exhibiting saturation of all hydrogen bond donors and acceptors. iucr.orgresearchgate.net
Reactivity of the Primary Amine Functionality
The primary amine of the 3-aminopropyl side chain is a key locus of reactivity, serving as a potent nucleophile and a base. This functionality allows for a wide array of chemical transformations.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The primary amine readily undergoes N-alkylation with alkyl halides via nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge in the alkylation of primary amines is the tendency to form mixtures of mono- and polyalkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgjove.com
To achieve selective mono-N-alkylation of the primary amine in this compound, specific strategies can be employed. One approach involves using a large excess of the amine to favor the monoalkylated product. jove.com Another method utilizes a competitive deprotonation/protonation strategy with amine hydrobromide salts, where the reactant primary amine is selectively deprotonated while the newly formed, more basic secondary amine remains protonated and unreactive. rsc.org Cesium bases, such as cesium hydroxide, in anhydrous solvents have also been shown to promote selective mono-N-alkylation of primary amines under mild conditions. google.com
| Reagent Class | Example Reagent | Product Type | Key Considerations |
| Alkyl Halide | Methyl Iodide | Secondary Amine | Risk of overalkylation to tertiary amine and quaternary salt. wikipedia.org |
| Alkyl Halide | Benzyl Bromide | Secondary Amine | Selective mono-alkylation achievable with CsOH base. google.com |
| Alkyl Halide | Alkyl Bromide | Secondary Amine | Selective reaction using amine HBr salt and controlled deprotonation. rsc.org |
N-Acylation: In contrast to alkylation, N-acylation of the primary amine with acyl chlorides or acid anhydrides is a highly efficient and selective reaction that typically proceeds to completion to form stable N-substituted amides. orgoreview.comlibretexts.orgtestbook.com The reaction occurs via nucleophilic acyl substitution. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. libretexts.orgtestbook.com This reaction is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. libretexts.orgcommonorganicchemistry.com Iodine has also been shown to be an effective catalyst for N-acylation under solvent-free conditions. tandfonline.comresearchgate.net
| Reagent Class | Example Reagent | Product Type | Typical Conditions |
| Acyl Chloride | Acetyl Chloride | Secondary Amide | Aprotic solvent (e.g., DCM, THF), optional base (e.g., pyridine). testbook.comcommonorganicchemistry.com |
| Acyl Chloride | Benzoyl Chloride | Secondary Amide | Solvent-free, Iodine catalyst, Room temperature. tandfonline.com |
| Acid Anhydride | Acetic Anhydride | Secondary Amide | Often requires heating; slower than with acyl chlorides. chemguide.co.uk |
Condensation Reactions Leading to Schiff Bases and Imines
The primary amine functionality of this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. derpharmachemica.comscispace.comscispace.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.comnih.gov The formation of Schiff bases is a reversible process and is generally catalyzed by acid. scispace.comlibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will not effectively promote the dehydration of the carbinolamine intermediate. libretexts.org
| Carbonyl Compound | Example | Product Structure |
| Aromatic Aldehyde | Benzaldehyde | R-N=CH-Ph |
| Aliphatic Aldehyde | Acetaldehyde | R-N=CH-CH₃ |
| Ketone | Acetone | R-N=C(CH₃)₂ |
| (Where R represents the 4-(2-bromophenoxy)propyl group) |
Amidation and Sulfonamidation Reactions
Amidation: As discussed under N-acylation, the reaction of the primary amine with acyl chlorides or anhydrides yields amides. testbook.com Direct amidation with carboxylic acids is also possible but is generally less favorable. It requires heating the ammonium (B1175870) carboxylate salt, formed by an initial acid-base reaction, to temperatures around 200°C to drive off water and form the amide bond. libretexts.orgorgosolver.com
Sulfonamidation: The primary amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. cbijournal.com This reaction is a reliable method for creating a stable linkage and is a cornerstone of medicinal chemistry. nih.gov The resulting sulfonamide is acidic at the nitrogen and significantly less basic than the parent amine. Alternative, more modern methods for sulfonamide synthesis include the electrochemical oxidative coupling of amines and thiols, which avoids the use of unstable sulfonyl chlorides. nih.govrsc.org
| Reagent Class | Example Reagent | Product Type |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | N-Tosylsulfonamide |
| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | N-Mesylsulfonamide |
| Thiol (Electrochemical) | Thiophenol | Sulfonamide |
Cyclization Reactions for Heterocycle Formation
The bifunctional nature of this compound allows for intramolecular cyclization reactions to form various heterocyclic structures. The specific heterocycle formed depends on the reaction conditions and the reagents used. While classic cyclizations of o-aminophenols lead to benzoxazoles, organic-chemistry.org the structure of this compound allows for different cyclization pathways.
One potential pathway involves an intramolecular nucleophilic substitution where the terminal amine of the propyl chain displaces the ortho-bromine atom. This would require activation and would lead to the formation of a seven-membered nitrogen-containing heterocyclic ring fused to the benzene ring. Another possibility involves reactions that engage both the phenolic hydroxyl and the primary amine. For example, palladium-catalyzed intramolecular reactions of phenols bearing unsaturated pendants can lead to the formation of oxygen-containing heterocycles. nih.govacs.org By analogy, a reaction could be designed to functionalize the amine, followed by a cyclization involving the phenolic oxygen to form a dihydro-1,4-benzoxazine-type ring system, though with a larger ring size due to the propyl linker. nih.govacs.org
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: In chemical transformations involving the aromatic ring, the regiochemical outcome is dictated by the directing effects of the existing substituents: the hydroxyl group, the bromine atom, and the aminopropyl group.
Hydroxyl (-OH): A strongly activating, ortho, para-directing group.
Bromo (-Br): A deactivating, ortho, para-directing group.
Alkylamine (-CH₂CH₂CH₂NH₂): An activating, ortho, para-directing group.
For electrophilic aromatic substitution (e.g., nitration, further halogenation, Friedel-Crafts reaction), the positions ortho and para to the powerful hydroxyl group are strongly activated. The position para to the hydroxyl group is already occupied by the aminopropyl substituent. The two ortho positions are at C-2 (occupied by bromine) and C-6. The C-6 position is therefore the most likely site for electrophilic attack due to the strong activating effect of the hydroxyl group and the steric hindrance from the bromine at C-2. researchgate.netoup.com The directing effects of the substituents can be leveraged to control the outcome of reactions, though catalyst choice can also play a crucial role in overriding innate substrate preferences. oup.comnsf.gov
Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration in reactions that introduce a new stereocenter. For example:
Reduction of Imines: If a Schiff base is formed with a prochiral aldehyde or ketone and then reduced, a new chiral center can be created at the carbon of the former C=N bond. The use of chiral reducing agents or catalysts could induce stereoselectivity, leading to an enantiomeric or diastereomeric excess of one stereoisomer.
Cyclization Reactions: Intramolecular cyclizations can form new stereocenters. The stereochemical outcome of such reactions can sometimes be controlled by the reaction conditions or by using chiral catalysts. bohrium.com For instance, palladium-catalyzed alkoxyacyloxylation reactions on related N-allyl-2-aminophenols have shown diastereoselectivity in the cyclization step. nih.govacs.org
Spectroscopic and Analytical Characterization Techniques for Research on 4 3 Aminopropyl 2 Bromophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(3-Aminopropyl)-2-bromophenol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the hydrogen atoms provide a wealth of structural information. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons of the aminopropyl chain, and the protons of the amine and hydroxyl groups. The aromatic protons are expected to appear in the downfield region (typically 6.5-7.5 ppm) with splitting patterns dictated by their coupling with neighboring protons. The aliphatic protons of the propyl chain would appear more upfield, with their chemical shifts and multiplicities determined by their proximity to the aromatic ring and the amino group. youtube.comnmrdb.org The protons of the -CH2- group adjacent to the nitrogen atom would be deshielded compared to the other methylene (B1212753) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.inforesearchgate.net Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate in the 110-160 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic shift. docbrown.infohmdb.ca The carbons of the aliphatic propyl chain would appear at higher field strengths. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. prospre.ca
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the complete molecular structure. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the propyl chain and the aromatic ring. HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. HMBC experiments show correlations between carbons and protons over two to three bonds, which is crucial for establishing the connectivity between the aminopropyl side chain and the 2-bromophenol (B46759) ring.
Predicted NMR Data for this compound:
¹H NMR Predicted Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.7 - 7.3 | Multiplet |
| -CH₂- (adjacent to ring) | 2.5 - 2.8 | Triplet |
| -CH₂- (middle) | 1.8 - 2.1 | Multiplet |
| -CH₂- (adjacent to NH₂) | 2.9 - 3.2 | Triplet |
| -NH₂ | 1.5 - 3.0 | Broad Singlet |
¹³C NMR Predicted Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 110 - 115 |
| C-OH | 150 - 155 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 130 - 140 |
| -CH₂- (adjacent to ring) | 30 - 35 |
| -CH₂- (middle) | 28 - 33 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. maricopa.edulibretexts.org The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups. For this compound, characteristic bands would be expected for the O-H stretch of the phenol (B47542), the N-H stretch of the primary amine, aromatic and aliphatic C-H stretches, C=C stretches of the aromatic ring, and the C-Br stretch. libretexts.org The broadness of the O-H and N-H bands can also provide information about hydrogen bonding. gelest.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are strong in Raman, providing a more complete picture of the vibrational characteristics of the molecule. For instance, the C=C aromatic ring stretching and the C-Br stretching vibrations are expected to give rise to distinct Raman signals. spectroscopyonline.comspectroscopyonline.com Unlike IR spectroscopy, water is a weak Raman scatterer, making this technique suitable for analyzing samples in aqueous solutions. aps.org
Expected Vibrational Bands for this compound
| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (phenol) | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H Stretch (amine) | 3300-3500 (medium) | 3300-3500 (medium) |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-2960 (medium) | 2850-2960 (strong) |
| C=C Aromatic Stretch | 1450-1600 (medium) | 1450-1600 (strong) |
| C-N Stretch | 1020-1250 (medium) | 1020-1250 (weak) |
| C-O Stretch (phenol) | 1200-1260 (strong) | 1200-1260 (weak) |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns. savemyexams.com
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. High-resolution ESI-MS can provide the exact mass, which can be used to determine the elemental formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). uni.ludocbrown.info
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. hmdb.ca For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. oup.com The mass spectrum obtained from GC-MS would show a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation by analyzing the loss of specific neutral fragments. Common fragmentation pathways for this molecule would include alpha-cleavage of the aminopropyl chain and cleavage of the bond between the propyl chain and the aromatic ring. libretexts.orgdocbrown.info
Predicted ESI-MS Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.0175 / 232.0155 |
| [M+Na]⁺ | 251.9994 / 253.9974 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, bromine, and oxygen) in a sample of this compound. elementar.com This is a crucial step in verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula (C₉H₁₂BrNO). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correctness of the assigned formula. man.ac.ukhirosaki-u.ac.jpillinois.edu
Theoretical Elemental Composition of C₉H₁₂BrNO
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 46.99 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.26 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.73 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.09 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.95 |
| Total | | | 230.105 | 100.00 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. numberanalytics.comnumberanalytics.comfuw.edu.pl If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and torsion angles. rigaku.com It also reveals details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding (involving the phenolic -OH and aminic -NH₂ groups) and halogen bonding (involving the bromine atom). migrationletters.com This information is invaluable for understanding the solid-state properties of the compound.
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. nih.govtandfonline.comresearchgate.net A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com Detection can be achieved using a UV detector, as the phenolic ring is a strong chromophore. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification. HPLC is used to determine the purity of a sample by detecting and quantifying any impurities present.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress, checking purity, and identifying compounds. nih.govnih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. smujo.id The mobile phase would be a mixture of solvents of varying polarity, such as ethyl acetate/hexane or dichloromethane/methanol, to achieve good separation. researchgate.net The spots can be visualized under UV light (due to the UV-active aromatic ring) or by staining with a suitable reagent like ninhydrin (B49086) (for the primary amine) or a general-purpose stain. smujo.id The retention factor (Rf) value is a key parameter for identification. nih.gov
Advanced Applications As a Synthetic Intermediate in Organic Chemistry
Precursor for Complex Nitrogen-Containing Heterocyclic Systems
The presence of both an amino group and a reactive aromatic ring makes 4-(3-Aminopropyl)-2-bromophenol an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems.
Synthesis of Phenoxazine (B87303) and Benzo[a,j]phenoxazine Derivatives
Phenoxazine and its benzo-fused analogues are an important class of heterocyclic compounds with applications ranging from dyes to pharmaceuticals. The synthesis of the phenoxazine core often involves the condensation of a 2-aminophenol (B121084) with a quinone or a related derivative. scispace.comorientjchem.orgbas.bgbohrium.com For instance, the reaction of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone is a known method to produce benzo[a]phenoxazin-5-one derivatives. researchgate.net The general synthetic strategy involves the initial formation of an anilino-naphthoquinone intermediate, followed by an intramolecular cyclization.
While a direct synthesis of a phenoxazine derivative starting from this compound is not explicitly detailed in the reviewed literature, its 2-aminophenol substructure provides a clear pathway for its incorporation into such heterocyclic systems. The aminopropyl side chain could be protected prior to the condensation and cyclization reactions and then deprotected to yield a functionalized phenoxazine. The bromo substituent offers a further point of modification through cross-coupling reactions, allowing for the introduction of additional diversity into the final molecule.
Similarly, the synthesis of benzo[a,j]phenoxazine derivatives can be achieved through the reaction of 2-aminophenols with appropriate naphthoquinones. orientjchem.org The presence of the aminopropyl and bromo functionalities on the this compound precursor would enable the generation of novel, substituted benzo[a,j]phenoxazine libraries for various screening purposes.
Formation of Piperazine-containing Schiff Bases and Derivatives
Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone. scispace.com Piperazine-containing Schiff bases are of particular interest due to their prevalence in biologically active compounds. The synthesis of such compounds can be readily achieved by reacting a piperazine (B1678402) derivative with an appropriate aldehyde. semanticscholar.orgmdpi.com A common precursor for these syntheses is N,N'-bis(3-aminopropyl)piperazine, which can be condensed with various aromatic aldehydes to yield bis-Schiff bases. semanticscholar.org
The utility of this compound in this context is twofold. First, the primary amine of the aminopropyl side chain can be directly condensed with an aldehyde to form a Schiff base. Secondly, and more elaborately, the aminopropyl group can be used to construct a larger piperazine-containing scaffold, which can then be further functionalized. For example, reaction of this compound with a suitable diepoxide or dihalide could lead to the formation of a piperazine ring, which could then be used to create complex Schiff base structures. The resulting Schiff bases, featuring the bromophenol moiety, would be valuable intermediates for the development of novel ligands and potential therapeutic agents.
The general reaction for the formation of a Schiff base from an amine and an aldehyde is presented in the table below.
| Reactant 1 | Reactant 2 | Product |
| Primary Amine (e.g., from this compound) | Aldehyde or Ketone | Schiff Base (Imine) |
Development of Indenoisoquinoline Analogues and Related Scaffolds
Indenoisoquinolines are a class of compounds that have gained significant attention as potent inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for cancer chemotherapy. purdue.edu A crucial structural feature for the topoisomerase I inhibitory activity of many indenoisoquinolines is the presence of an aminopropyl side chain attached to the lactam nitrogen. nih.govnih.gov
The synthesis of these analogues often involves the reaction of an indenoisoquinoline precursor with a suitable aminopropyl-containing reagent. nih.gov this compound is an ideal synthon for this purpose, providing the essential aminopropyl side chain. The primary amine can react with a suitable electrophilic position on the indenoisoquinoline core to introduce the desired side chain. The bromo and phenol (B47542) functionalities on the aromatic ring of the starting material offer additional opportunities for structural modification, which can be exploited to fine-tune the biological activity and pharmacokinetic properties of the final indenoisoquinoline analogues. sci-hub.se
Building Block for Aromatic and Aliphatic Molecular Scaffolds
The distinct functional groups present in this compound make it a versatile building block for the construction of a wide array of both aromatic and aliphatic molecular scaffolds. The phenol group can undergo O-alkylation or O-arylation, while the bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, vinyl, or amino substituents. The primary aminopropyl chain can be readily acylated, alkylated, or used in reductive amination reactions to build more complex aliphatic structures. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of complex molecular architectures from a single, readily accessible starting material.
Role in the Elaboration of Intermediates for Designed Molecular Probes (e.g., AKT Kinase Degraders, Topoisomerase I Inhibitor scaffolds)
The development of designed molecular probes, such as degraders and inhibitors for specific biological targets, often relies on the availability of versatile chemical intermediates. This compound is well-suited for this role.
The aminopropyl side chain is a common feature in the linkers of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins. selleck.co.jpresearchgate.net For instance, in the design of AKT kinase degraders, a linker is used to connect an AKT binding moiety to an E3 ligase ligand. nih.gov The aminopropyl group of this compound can serve as a convenient attachment point for the synthesis of such linkers.
As previously discussed, indenoisoquinolines are potent topoisomerase I inhibitors. purdue.edunih.govmdpi.com The synthesis of these inhibitor scaffolds often relies on precursors containing an aminopropyl side chain, highlighting the direct relevance of this compound as a key intermediate in the development of these anticancer agents. nih.gov The ability to modify the bromophenol portion of the molecule further enhances its utility in creating a library of potential topoisomerase I inhibitors with diverse substitution patterns.
Functionalization of Polymeric Materials and Supramolecular Assemblies
The modification of polymer surfaces and the construction of functional supramolecular assemblies are rapidly growing areas of materials science. This compound possesses the necessary chemical handles for its incorporation into such systems. The aminopropyl group can be used to graft the molecule onto polymer surfaces through various coupling chemistries, thereby introducing both a phenolic and a bromo functionality to the material. mdpi.com This surface modification can alter the physical and chemical properties of the polymer, such as its hydrophilicity, and provide sites for further functionalization. google.commdpi.com
In the realm of supramolecular chemistry, the aminopropyl and phenol groups can participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, to direct the assembly of complex architectures. researchgate.netrsc.orgmdpi.com The bromo substituent can be used in post-assembly modification reactions to further elaborate the structure and function of the supramolecular system. ecust.edu.cn
Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Studies
The unique structural framework of this compound, featuring a nucleophilic aminopropyl chain, an activatable aromatic ring, and a phenolic hydroxyl group, makes it a valuable starting material for creating diverse chemical analogues. The systematic modification of this scaffold allows for in-depth investigations into structure-reactivity and structure-activity relationships (SAR). Researchers design and synthesize these analogues to probe the influence of specific structural features on the molecule's chemical behavior and biological efficacy, often targeting enhanced performance in areas like enzyme inhibition or as receptor ligands.
The design of new analogues often stems from molecular modeling studies or existing SAR data from related chemical classes. For instance, in the development of topoisomerase inhibitors, substituents on an aromatic core that project into the major groove of the DNA-topoisomerase complex can enhance the stability of the ternary complex. nih.gov Modifications to the aminopropyl chain, such as altering its length or incorporating it into a heterocyclic system, are common strategies to optimize interactions with biological targets. nih.gov Similarly, substitutions on the phenolic ring can modulate electronic properties, lipophilicity, and steric hindrance, all of which are critical for receptor binding and catalytic activity. nih.gov
The synthesis of these chemically modified analogues employs a range of standard and advanced organic chemistry reactions. Key strategies include:
N-Alkylation and Reductive Amination: The primary amine of the aminopropyl group is a versatile handle for introducing a wide array of substituents. Reductive amination with various aldehydes and ketones is a common method to create secondary and tertiary amines. mdpi.commdpi.com
Amidation and Sulfonamidation: Acylation of the amino group with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These modifications can introduce new functional groups and alter the hydrogen-bonding capabilities of the side chain. mdpi.com
Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to study the impact of removing this hydrogen-bond donor or to improve properties like membrane permeability.
Modification of the Aromatic Ring: The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling significant diversification of the core structure. researchgate.net
These synthetic efforts lead to libraries of related compounds whose properties can be systematically compared. For example, studies on bromophenol derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have shown that a tricyclic scaffold and the presence of multiple bromine atoms on the aryl rings are important for potent inhibition. nih.gov In other studies, replacing a simple aminopropyl chain with a more rigid piperidine (B6355638) ring has been explored to create novel antifungal agents. mdpi.com
The data gathered from these studies are crucial for building robust SAR models. By correlating specific structural changes with observed changes in reactivity or biological activity, chemists can refine their molecular designs, leading to the development of compounds with optimized properties.
Table 1: Examples of Synthetic Strategies for Analogue Generation This table is interactive and searchable.
| Reaction Type | Reagents & Conditions | Purpose of Modification | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride (B8407120) | Introduce diverse substituents on the amine to probe steric and electronic effects. | mdpi.com |
| Amide Formation | N,N-dimethylethylenediamine, EtOH | Link the core structure to other functional moieties via a stable amide bond. | mdpi.com |
| Staudinger Reaction | NaN₃, then PPh₃, THF; followed by HBr, MeOH | Convert an azide (B81097) to a primary amine, a key step in building aminopropyl chains. | nih.gov |
| Ether Synthesis | HCCCH₂OH, PPh₃, DIAD | Modify the phenolic hydroxyl group and introduce a terminal alkyne for click chemistry. | mdpi.com |
Table 2: Structure-Activity Relationship (SAR) Insights from Analogue Studies This table is interactive and searchable.
| Compound Class | Structural Modification | Impact on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Bromophenol Derivatives | Increasing the number of bromine atoms (4-5) on aryl rings | Increased inhibitory activity | PTP1B Enzyme Inhibition | nih.gov |
| Aromathecins | 14-(aminopropyl) substituent | Superior topoisomerase I inhibition and antiproliferative activity | Topoisomerase I Inhibition | nih.gov |
| Indenoisoquinolines | 3-chloro vs 1-chloro substitution | 3-chloro substitution attenuates bioactivity | Topoisomerase I Inhibition | nih.gov |
| 4-Aminopiperidines | N-dodecyl-1-phenethyl substitution | Potent antifungal activity against Candida spp. and Aspergillus spp. | Antifungal Microbroth Dilution | mdpi.com |
Future Perspectives and Emerging Research Avenues for 4 3 Aminopropyl 2 Bromophenol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted aminophenols is entering a new era focused on sustainability, efficiency, and atom economy. Future research on 4-(3-aminopropyl)-2-bromophenol is expected to prioritize the development of green and innovative synthetic routes that minimize waste and hazardous reagent use.
Conventional methods for synthesizing related aminophenols often rely on multi-step processes that may involve harsh conditions or produce significant byproducts. An emerging sustainable approach involves the catalytic hydrogenation of nitroaromatic precursors. For instance, the synthesis of 4-bromo-2-aminophenol has been achieved by the catalytic reduction of 2-nitro-4-bromophenol using a Fe-Cr modified Raney-Ni catalyst. This specific catalyst demonstrates high conversion rates and selectivity while effectively suppressing the undesirable side reaction of debromination, a common issue in the hydrogenation of halogenated nitroaromatics google.com.
Further innovation is anticipated in the adoption of solvent-free or eco-friendly solvent systems. Microwave-assisted synthesis, which has been successfully used to prepare Schiff base ligands from related amines and aldehydes without a solvent, offers a pathway to faster and cleaner reactions semanticscholar.org. The use of ionic liquids and other green solvents is also being explored for reactions involving aminophenols, aiming to replace traditional volatile organic compounds mdpi.com.
The table below compares conventional synthetic strategies with emerging sustainable alternatives applicable to the synthesis of this compound and its analogs.
| Aspect | Conventional Methodology | Emerging Sustainable Methodology | Anticipated Benefits |
| Starting Materials | Multi-step processes from simple aromatics. | Direct functionalization or use of advanced precursors like nitro-analogs. | Fewer synthetic steps, reduced waste. |
| Catalysis | Traditional stoichiometric reagents. | Highly selective, reusable heterogeneous catalysts (e.g., modified Raney-Ni) google.com. | Higher yield, minimized byproducts, catalyst recycling. |
| Reaction Conditions | High temperatures, harsh reagents. | Microwave-assisted synthesis, reactions in eco-friendly solvents semanticscholar.orgmdpi.com. | Reduced energy consumption, improved safety. |
| Byproduct Formation | Potential for debromination and other side reactions. | Catalysts designed to inhibit side reactions google.com. | Higher purity of the final product, simpler purification. |
Future efforts will likely focus on combining these strategies, such as using a recyclable, highly selective catalyst within a green solvent system, to create a truly sustainable manufacturing process for this valuable chemical intermediate.
Exploration of Unprecedented Reactivity Profiles and Catalytic Transformations
The trifunctional nature of this compound provides a rich playground for exploring novel reactivity and developing new catalytic transformations. The interplay between the amino, hydroxyl, and bromo groups allows for a diverse range of chemical modifications.
The primary amino group can act as a base or a nucleophile, while the phenolic hydroxyl group possesses acidic properties and can be oxidized smolecule.com. The bromine atom on the aromatic ring is a particularly valuable handle for modern catalytic chemistry, especially in transition metal-catalyzed cross-coupling reactions sci-hub.se. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Future research is expected to extensively utilize the bromo-substituent in various palladium-catalyzed transformations. The Suzuki-Miyaura cross-coupling, for example, has been effectively implemented for bromophenol substrates to form biaryl phenols, which are important structures in pharmaceuticals and advanced materials acs.org. Similarly, palladium-catalyzed dearomative cyclization reactions between bromophenols and diynes have been developed to create complex tricyclic scaffolds nih.gov.
Beyond palladium, other metals can be employed. Copper-catalyzed reactions are widely used for synthesizing benzoxazole (B165842) derivatives from o-aminophenols, suggesting that this compound could serve as a precursor to novel heterocyclic systems mdpi.com. Furthermore, the development of functionalized mesoporous materials like MCM-41 as catalysts opens avenues for performing a variety of transformations, including coupling reactions and the synthesis of bioactive heterocycles under green conditions researchgate.net.
The table below summarizes potential catalytic transformations for this compound.
| Transformation Type | Reactive Site | Typical Catalyst | Bond Formed | Potential Application |
| Suzuki-Miyaura Coupling acs.org | C-Br | Palladium(0) complexes | C-C | Synthesis of biaryl compounds |
| Buchwald-Hartwig Amination mdpi.com | C-Br | Palladium or Copper | C-N | Synthesis of complex amines |
| Dearomative Cyclization nih.gov | C-Br, Phenol (B47542) Ring | Palladium(0) complexes | C-C | Construction of tricyclic scaffolds |
| Heterocycle Formation mdpi.com | Amino & Hydroxyl groups | Copper or Acid Catalysis | C-N, C-O | Synthesis of benzoxazoles |
| Atom Transfer Radical Cyclization (ATRC) uni-regensburg.de | C-Br | Transition Metals | C-C | Atom-economical synthesis of cyclic compounds |
Exploiting these catalytic methods will enable the diversification of the this compound core into a vast library of new molecules with potentially unique biological or material properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant technological leap for chemical manufacturing. These platforms offer enhanced safety, efficiency, and scalability, making them ideal for the synthesis and derivatization of functional molecules like this compound.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing acs.org. This is particularly advantageous for managing highly exothermic reactions, such as nitration, or for processes involving unstable or hazardous intermediates, such as the acyl azides used in Curtius rearrangements uniqsis.comnih.gov. The synthesis of aminophenols via the reduction of nitroaromatics has been successfully adapted to flow processes, demonstrating the feasibility of this approach researchgate.net. Given the potential hazards associated with some of the reagents used to synthesize precursors to this compound, flow chemistry offers a much safer operational window.
Automated synthesis platforms, often coupled with artificial intelligence, allow for the rapid, unattended synthesis of numerous derivatives from a core chemical structure nih.gov. By immobilizing this compound or its precursors on a solid support, it can be used as a versatile building block. researchgate.net The amino and phenolic hydroxyl groups can be systematically reacted with a diverse library of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) in an automated fashion to generate a large array of novel compounds for high-throughput screening in drug discovery or materials science.
The benefits of integrating these modern platforms are summarized below.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety and control over exotherms uniqsis.com. | Safer synthesis of nitro-aromatic precursors. |
| Rapid reaction optimization and scalability acs.org. | Efficient development of cross-coupling protocols (e.g., Suzuki). | |
| Use of immobilized catalysts/reagents acs.org. | Simplified purification and catalyst recycling. | |
| Automated Synthesis | High-throughput library generation researchgate.net. | Rapid creation of derivatives for screening. |
| Unattended, 24/7 operation nih.gov. | Increased productivity in research and development. | |
| Miniaturization and resource efficiency. | Reduced consumption of reagents and solvents. |
The integration of this compound into these advanced synthetic workflows will accelerate the discovery of new applications and optimize the production of its most promising derivatives.
Potential in Advanced Materials Science as a Functional Component
The distinct functional groups of this compound make it an attractive building block for the design of advanced functional materials. Its ability to participate in hydrogen bonding, coordinate with metals, and be covalently incorporated into larger structures opens up a variety of applications.
One promising area is the development of novel hybrid materials. The amino and hydroxyl groups can act as anchoring points to functionalize the surfaces of materials like silica (B1680970), graphene oxide, or other nanoparticles. For example, aminopropyl groups are commonly used to modify silica surfaces for use as catalyst supports or in chromatography mdpi.commdpi.com. By anchoring this compound onto a support, the bromine atom remains available for subsequent chemical modification, creating a bifunctional material. Inspired by work on composites made from graphene oxide and natural phenols for energy storage, this compound could be used to create hybrid materials for supercapacitor electrodes or photocatalysts acs.orgntu.edu.sg.
The compound's structure is also well-suited for acting as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The aminopropyl and phenolic moieties can chelate metal ions, while the bromo-phenyl ring can be further functionalized to tune the properties of the resulting material. Such materials could have applications in gas storage, catalysis, or sensing.
Furthermore, the antioxidant properties typical of phenolic compounds suggest that this compound could be incorporated into polymers as a stabilizing agent to prevent degradation from oxidative stress smolecule.com. The bromine atom also imparts flame-retardant properties, making its derivatives potentially useful as additives in fire-resistant materials.
| Potential Application Area | Key Functional Group(s) | Proposed Role of the Compound | Example of Related Research |
| Functionalized Surfaces | Amino, Hydroxyl | Anchoring agent on silica or carbon-based materials for catalysis or separation. | Aminopropyl-functionalized silica used as a support for enzymes and catalysts mdpi.com. |
| Hybrid Materials | All | Component in graphene-based composites for supercapacitors or photocatalysis. | Grape seed extract (containing phenols) used to create a TiO2-graphene composite acs.org. |
| Coordination Polymers / MOFs | Amino, Hydroxyl | Organic ligand to coordinate with metal centers. | Schiff bases derived from aminophenols used to create novel metal chelates semanticscholar.orgresearchgate.net. |
| Polymer Additives | Phenol, Bromo | Antioxidant stabilizer; flame retardant. | Phenolic compounds are known antioxidants smolecule.com. Bromo-organic compounds are used in synthesis sci-hub.se. |
The exploration of this compound in materials science is still in its infancy, but the fundamental properties of its structure suggest a bright future as a versatile component in the creation of next-generation materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
